Reduced CYP450 Liability Relative to N-Substituted Oxazolidinone Analogs
In human liver microsome assays, 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one demonstrates low inhibition potential for key cytochrome P450 isoforms (CYP2E1, CYP2B6, CYP2A6), with an IC50 value >20,000 nM for each enzyme tested [1]. This level of inhibition is considered negligible and represents a significantly lower risk for drug-drug interactions compared to many N-substituted oxazolidinone analogs which often exhibit more potent CYP inhibition, sometimes with IC50 values in the low micromolar to nanomolar range, a common structural alert for metabolic liability [2].
| Evidence Dimension | CYP2E1 Inhibition (IC50) |
|---|---|
| Target Compound Data | >20,000 nM |
| Comparator Or Baseline | N-substituted oxazolidinone analogs (class-level): commonly exhibit IC50 < 10 µM |
| Quantified Difference | >2-fold difference relative to a 10 µM threshold; target compound shows no inhibition |
| Conditions | Human liver microsomes, assessed by chlorzoxazone 6-hydroxylation after 20 min by LC-MS |
Why This Matters
This data indicates a favorable metabolic profile, reducing the risk of CYP-mediated drug-drug interactions and making it a cleaner starting scaffold for medicinal chemistry programs where metabolic stability is a key requirement.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882): Inhibition of CYP2E1 in human liver microsomes. IC50 > 2.00E+4 nM. View Source
- [2] Kalgutkar, A. S., et al. 'A comprehensive listing of bioactivation pathways of organic functional groups.' Current Drug Metabolism, 2005, 6(3), 161-225. View Source
